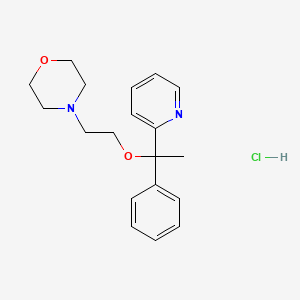
3-(Dimethylamino)phenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)phenyl methyl carbonate is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl methyl carbonate typically involves the reaction of 3-(dimethylamino)phenol with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(Dimethylamino)phenol+Methyl chloroformate→3-(Dimethylamino)phenyl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonate group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)phenyl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)phenyl methyl carbonate involves its interaction with various molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The molecular pathways involved can include enzyme catalysis, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)phenyl acetate: Similar structure but with an acetate group instead of a carbonate.
3-(Dimethylamino)phenyl carbamate: Contains a carbamate group, offering different reactivity and applications.
3-(Dimethylamino)phenyl methyl ether: Features an ether linkage, affecting its chemical properties and uses.
Uniqueness
3-(Dimethylamino)phenyl methyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the dimethylamino and carbonate groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
[3-(dimethylamino)phenyl] methyl carbonate |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-4-6-9(7-8)14-10(12)13-3/h4-7H,1-3H3 |
Clave InChI |
PQWKERBYLCLADP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC=C1)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)





![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)




